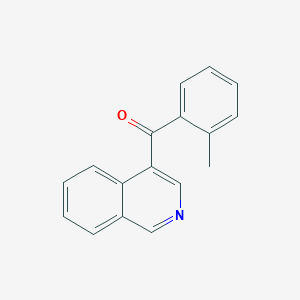

4-(2-Methylbenzoyl)isoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-4-yl-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c1-12-6-2-4-8-14(12)17(19)16-11-18-10-13-7-3-5-9-15(13)16/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVUEQMMOPMYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 2 Methylbenzoyl Isoquinoline and Analogues

Electrophilic Substitution Reactions on the Isoquinoline (B145761) and Benzoyl Rings

Electrophilic aromatic substitution (SEAr) on the unsubstituted isoquinoline ring generally occurs on the benzene (B151609) ring portion, which is more electron-rich compared to the pyridine (B92270) ring. quimicaorganica.orgquimicaorganica.org The presence of the nitrogen atom deactivates the heterocyclic ring towards electrophilic attack. gcwgandhinagar.comresearchgate.net Consequently, electrophiles preferentially attack the C5 and C8 positions. quimicaorganica.orgyoutube.com The stability of the resulting cationic intermediate (Wheland intermediate) determines this regioselectivity. quimicaorganica.orgimperial.ac.uk

Specifically for isoquinoline, the reactivity order for electrophilic substitution in neutral conditions is reported as 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org This indicates that the C4 position is the most reactive, a finding that has been considered anomalous but is supported by quantitative reactivity measurements. rsc.org However, under acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), substitution occurs primarily at the 5- and 8-positions. shahucollegelatur.org.in

The 2-methylbenzoyl group attached at the C4 position of the isoquinoline ring will further influence the regioselectivity of electrophilic substitution. The benzoyl group is a deactivating group and a meta-director for electrophilic aromatic substitution on its own phenyl ring. youtube.com Therefore, any electrophilic attack on the benzoyl moiety would be directed to the positions meta to the carbonyl group. The methyl group is an activating, ortho-, para-director.

The interplay between the directing effects of the isoquinoline core and the 2-methylbenzoyl substituent would lead to complex product mixtures in electrophilic substitution reactions. The precise outcome would depend on the specific electrophile and reaction conditions. For instance, Friedel-Crafts reactions on isoquinoline can lead to the formation of more complex fused heterocyclic systems. rsc.orgnih.gov

| Reaction | Reagents | Typical Position of Substitution on Isoquinoline Ring | Influence of 4-(2-Methylbenzoyl) Group |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5- and 8-positions shahucollegelatur.org.in | The electron-withdrawing benzoyl group would further deactivate the entire molecule, potentially requiring harsher conditions. Substitution on the benzoyl ring would be directed meta to the carbonyl. |

| Halogenation | Br₂/AlCl₃ | 5-position shahucollegelatur.org.in | Similar deactivating effect as in nitration. |

| Sulfonation | SO₃/H₂SO₄ | 5- and 8-positions shahucollegelatur.org.in | Deactivation of the system; regioselectivity would be a balance of electronic and steric factors. |

| Friedel-Crafts Acylation/Alkylation | RCOCl/AlCl₃ or RCl/AlCl₃ | Generally not facile on the isoquinoline core itself due to deactivation and complexation with the Lewis acid catalyst. rsc.org | The benzoyl group is deactivating, making Friedel-Crafts reactions on this ring challenging. The reaction is more likely to occur on the benzenoid part of the isoquinoline ring. |

Nucleophilic Substitution Reactions on the Isoquinoline Core, Including ANRORC Mechanisms

Nucleophilic substitution reactions on the isoquinoline core preferentially occur at the C1 position, and to a lesser extent, at the C3 position. researchgate.netyoutube.com This is due to the electron-deficient nature of the pyridine ring, which is further enhanced upon quaternization of the nitrogen atom.

The Chichibabin reaction, involving the amination with sodium amide (NaNH₂) in liquid ammonia (B1221849), typically yields the 1-aminoisoquinoline. shahucollegelatur.org.in Halogens at the C1 position are particularly labile and readily undergo nucleophilic aromatic substitution (SNA_r). For example, 1,3-dichloroisoquinoline (B189448) can be selectively substituted at the C1 position. shahucollegelatur.org.in

While there is no specific literature found for 4-(2-methylbenzoyl)isoquinoline undergoing an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, this pathway is a known possibility for isoquinoline and other nitrogen-containing heterocycles under certain conditions with specific nucleophiles. The ANRORC mechanism often leads to ring transformation products.

| Reaction Type | Reagents/Conditions | Typical Position of Attack on Isoquinoline Core | Potential Products/Remarks |

|---|---|---|---|

| Chichibabin Amination | NaNH₂ in liquid NH₃ | C1 shahucollegelatur.org.in | 1-Amino-4-(2-methylbenzoyl)isoquinoline would be the expected major product. |

| SNAr of Haloisoquinolines | Nucleophiles (e.g., MeO⁻, RNH₂) | C1 is most reactive shahucollegelatur.org.in | If a halogen is present at C1, it would be readily displaced by a variety of nucleophiles. |

| Organometallic Addition | Organolithium or Grignard reagents | C1 | Initial addition to form a dihydroisoquinoline, which can be oxidized to the C1-substituted isoquinoline. |

Oxidation Reactions of the Isoquinoline Ring System

Oxidation of the isoquinoline ring system can lead to different products depending on the oxidizing agent and the substitution pattern on the ring. pharmaguideline.com Vigorous oxidation of isoquinoline itself with reagents like alkaline potassium permanganate (B83412) cleaves the ring system to yield phthalic acid and pyridine-3,4-dicarboxylic acid. gcwgandhinagar.comresearchgate.net

The presence of substituents significantly influences the outcome of oxidation. For example, oxidation of 5-aminoisoquinoline (B16527) affects only the benzene ring, whereas with 5-nitroisoquinoline, only the pyridine ring is oxidized. shahucollegelatur.org.in In the case of this compound, the benzoyl group is an electron-withdrawing group, which would likely direct the oxidation towards the benzene ring of the isoquinoline nucleus, although the 2-methylbenzoyl moiety itself could also be susceptible to oxidation, particularly at the benzylic methyl group.

Oxidation with peroxy acids typically leads to the formation of isoquinoline-N-oxide. researchgate.net This N-oxide is an important intermediate as it can facilitate electrophilic substitution at the C4 position. quimicaorganica.org

Reduction Reactions and Formation of Dihydro/Tetrahydro/Octahydroisoquinoline Derivatives

The reduction of the isoquinoline ring system can yield a variety of partially or fully saturated derivatives, depending on the reducing agent and reaction conditions. pharmaguideline.com

Catalytic hydrogenation (e.g., H₂/Pd, Pt) typically leads to the formation of 1,2,3,4-tetrahydroisoquinoline. Reduction with sodium in ethanol (B145695) or with tin and hydrochloric acid also yields the tetrahydroisoquinoline derivative. More forceful reduction can lead to further saturation of the benzene ring, ultimately forming decahydroisoquinoline.

For this compound, the carbonyl group of the benzoyl moiety is also susceptible to reduction. The choice of reducing agent would be crucial to achieve selective reduction of either the isoquinoline core or the ketone functionality. For instance, sodium borohydride (B1222165) (NaBH₄) would likely selectively reduce the ketone to a secondary alcohol without affecting the aromatic isoquinoline ring. In contrast, catalytic hydrogenation would likely reduce both the isoquinoline ring and the carbonyl group.

| Reducing Agent | Expected Product(s) | Remarks |

|---|---|---|

| H₂/Pd or Pt | 1,2,3,4-Tetrahydro-4-(2-methylbenzoyl)isoquinoline and/or the corresponding alcohol from ketone reduction. | Both the isoquinoline ring and the carbonyl group are likely to be reduced. |

| NaBH₄ or LiAlH₄ | 4-(1-(2-methylphenyl)hydroxymethyl)isoquinoline | These reagents typically reduce the carbonyl group selectively over the aromatic isoquinoline ring. |

| Sn/HCl or Na/EtOH | 1,2,3,4-Tetrahydro-4-(2-methylbenzoyl)isoquinoline | These conditions generally favor the reduction of the heterocyclic ring. |

Functional Group Interconversions on the 2-Methylbenzoyl Moiety

The 2-methylbenzoyl moiety of this compound offers several sites for functional group interconversions. The carbonyl group and the methyl group are the primary reactive centers.

The carbonyl group can undergo a wide range of reactions typical of ketones. As mentioned, it can be reduced to a secondary alcohol. It can also react with Grignard or organolithium reagents to form tertiary alcohols. Wittig-type reactions could be employed to convert the carbonyl group into an alkene.

The methyl group on the benzoyl ring is a benzylic position and is therefore susceptible to radical substitution reactions. For instance, benzylic bromination using N-bromosuccinimide (NBS) could introduce a bromine atom, which can then be a handle for further nucleophilic substitutions or elimination reactions. Oxidation of the methyl group to a carboxylic acid is also a possible transformation, which would require strong oxidizing agents.

Ring Expansion and Contraction Reactions of Isoquinoline Scaffolds

Ring expansion and contraction reactions of the isoquinoline scaffold are less common but can be achieved under specific conditions. For example, certain rearrangement reactions, potentially involving nitrene or carbene intermediates, could lead to ring-expanded systems like benzazepines or ring-contracted systems. While no specific examples for this compound are readily available, the general principles of such transformations could be applied.

Derivatization Strategies for Structural Diversification of the this compound Core

The this compound core can be derivatized through various strategies to create a library of structurally diverse analogues. pharmaguideline.com

At the Isoquinoline Nitrogen: The nitrogen atom can be quaternized with alkyl halides to form isoquinolinium salts. These salts exhibit increased reactivity towards nucleophiles.

At the C1 Position: As discussed, the C1 position is susceptible to nucleophilic attack, especially after N-alkylation. This allows for the introduction of a wide range of substituents.

At the Benzoyl Carbonyl: The carbonyl group serves as a key functional handle for derivatization, including reduction to an alcohol, conversion to an oxime, or reaction with various carbon nucleophiles.

At the Benzylic Methyl Group: Functionalization of the methyl group via halogenation or oxidation provides another avenue for structural modification.

At other positions of the isoquinoline ring: While less facile, substitution at other positions of the isoquinoline ring can be achieved, for instance, through directed metalation-substitution sequences or by employing pre-functionalized isoquinoline starting materials in the synthesis.

These derivatization strategies allow for the systematic exploration of the structure-activity relationships of this class of compounds for various applications.

Advanced Spectroscopic and Analytical Characterization Techniques in 4 2 Methylbenzoyl Isoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-(2-Methylbenzoyl)isoquinoline, ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical spectrum of a related isoquinoline (B145761) derivative, aromatic protons are observed in the downfield region, generally between δ 7.0 and 9.5 ppm. mdpi.com The protons of the methyl group on the benzoyl ring would be expected to appear as a singlet in the upfield region. The integration of these signals corresponds to the number of protons of each type. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum of an isoquinoline derivative would show distinct signals for each carbon atom, with the carbonyl carbon of the benzoyl group appearing significantly downfield, often above 190 ppm. rsc.org Aromatic carbons typically resonate between δ 120 and 150 ppm. chemicalbook.com

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. COSY spectra identify protons that are coupled to each other, helping to piece together fragments of the molecule. researchgate.net HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds, which is crucial for confirming the connection between the isoquinoline and the 2-methylbenzoyl moieties. researchgate.net

Table 1: Representative NMR Data for Isoquinoline Derivatives This table presents typical chemical shift ranges for key functional groups found in isoquinoline derivatives, providing a reference for the analysis of this compound.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 9.5 |

| ¹H | Methyl Protons | 2.0 - 2.5 |

| ¹³C | Carbonyl Carbon | > 190 |

| ¹³C | Aromatic Carbons | 120 - 150 |

| ¹³C | Methyl Carbon | 15 - 25 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, ESI-TOF)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. lcms.cznih.gov

Electrospray Ionization Time-of-Flight (ESI-TOF) is a common HRMS technique. nih.gov In this method, the sample is introduced into the mass spectrometer as an aerosol of charged droplets. The solvent evaporates, leaving charged molecular ions that are then accelerated into a time-of-flight analyzer. The time it takes for an ion to travel the length of the flight tube is proportional to its mass-to-charge ratio. This allows for the precise determination of the molecular weight of this compound. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic fragments. quality-assistance.com The fragmentation pattern of this compound would be expected to show cleavage at the bond between the carbonyl group and the isoquinoline ring, as well as fragmentation of the isoquinoline and benzoyl rings themselves.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov Each functional group absorbs IR radiation at a characteristic frequency, corresponding to the vibrational energy levels of its bonds.

For this compound, the most prominent peak in the IR spectrum would be the stretching vibration of the carbonyl (C=O) group, which typically appears in the range of 1650-1700 cm⁻¹. mdpi.com The spectrum would also show characteristic absorptions for C-H stretching and bending vibrations of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations from the isoquinoline ring system.

Table 2: Characteristic IR Absorption Frequencies for this compound This table outlines the expected infrared absorption bands for the key functional groups within the this compound molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1650 - 1700 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C=N | Stretch | 1600 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. shu.ac.uk Molecules with conjugated π systems, such as this compound, exhibit characteristic UV-Vis absorption spectra.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density distribution within the crystal, from which the precise positions of the atoms can be determined.

Chromatographic Methods for Purification and Analysis (e.g., TLC, HPLC)

Chromatographic techniques are essential for the purification and analysis of chemical compounds.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of reactions and to assess the purity of a sample. nih.gov A small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a solvent system (mobile phase). The components of the sample move up the plate at different rates depending on their polarity and interaction with the stationary phase, resulting in separation. nih.govresearchgate.net The position of the spots can be visualized under UV light or by using a staining agent. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative chromatographic technique. nih.gov It utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase. This allows for very efficient separation of the components of a mixture. nih.gov For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The retention time of the compound can be used for identification and the peak area for quantification. HPLC is crucial for obtaining highly pure samples of the compound for further analysis and for determining its purity. nih.gov

Computational Chemistry and Theoretical Studies of 4 2 Methylbenzoyl Isoquinoline

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the electronic structure of molecules. It allows for the calculation of various molecular properties with a good balance of accuracy and computational cost. However, specific DFT studies focused on 4-(2-Methylbenzoyl)isoquinoline are not available. Consequently, detailed data for the following subsections could not be compiled.

Molecular Geometry Optimization

This analysis determines the most stable three-dimensional arrangement of atoms in a molecule, providing key information on bond lengths, bond angles, and dihedral angles. Without specific studies, the optimized geometric parameters for this compound remain uncharacterized in the literature.

Vibrational Spectra Prediction and Assignment

Theoretical vibrational analysis predicts the frequencies and intensities of infrared and Raman spectra. This is crucial for interpreting experimental spectra and assigning specific vibrational modes to the stretching and bending of bonds within the molecule. No such predictive data has been published for this compound.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's kinetic stability and chemical reactivity. Specific HOMO-LUMO energy values and their distribution across the this compound structure have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps illustrate the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other chemical species. An MEP analysis for this compound is not present in the available research.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It quantifies charge transfer, hyperconjugative interactions, and deviations from the idealized Lewis structure. This level of detailed electronic structure analysis has not been performed or published for this compound.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is frequently used to map out the energetic pathways of chemical reactions, identifying transition states and intermediates. This provides a mechanistic understanding at the molecular level. There are no published computational studies elucidating the reaction mechanisms involving this compound.

Conformational Analysis and Molecular Dynamics Simulations: A Hypothesized Approach

While no specific data exists for this compound, the general methodology for such an investigation can be outlined. A thorough conformational analysis would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to identify the most stable low-energy conformations of the molecule. The key dihedral angle to be investigated would be that between the plane of the isoquinoline (B145761) ring and the plane of the 2-methylbenzoyl group. The presence of the ortho-methyl group on the benzoyl ring likely induces significant steric hindrance, forcing the two ring systems out of planarity.

Molecular dynamics (MD) simulations would further elucidate the dynamic behavior of this compound in various environments, such as in a solvent or interacting with a protein. These simulations could reveal the flexibility of the bond connecting the two main moieties and the range of accessible conformations over time.

Table 1: Hypothetical Torsional Energy Profile for this compound

| Dihedral Angle (Isoquinoline-C-C=O-Benzene) | Relative Energy (kcal/mol) |

| 0° | High (Steric Clash) |

| 45° | Lower |

| 90° | Minimum Energy |

| 135° | Lower |

| 180° | High (Steric Clash) |

This table is a hypothetical representation of expected results from a conformational analysis and is not based on published data.

Structure-Activity Relationship (SAR) Studies for Analog Design

The exploration of the structure-activity relationship (SAR) is fundamental in drug discovery and the design of new functional molecules. For this compound, SAR studies would systematically modify different parts of the molecule to understand how these changes affect its biological activity. nih.govorganic-chemistry.org The isoquinoline scaffold itself is a well-known "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. nih.gov

Key areas for modification in analog design would include:

The 2-Methylbenzoyl Group: The position and nature of the substituent on the benzoyl ring could be varied. For instance, moving the methyl group to the meta or para position would alter the steric profile and could significantly impact biological activity. Introducing electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule.

The Isoquinoline Core: Substitutions at other positions on the isoquinoline ring could be explored to enhance activity or improve physicochemical properties.

The Ketone Linker: The carbonyl group could be reduced to an alcohol or replaced with other functional groups to probe the importance of the hydrogen-bond accepting capability at this position.

Table 2: Potential Analogs of this compound for SAR Studies

| Compound Name | Modification | Rationale |

| 4-(4-Methylbenzoyl)isoquinoline | Isomeric change | Investigate the effect of steric hindrance reduction. |

| 4-(2-Methoxybenzoyl)isoquinoline | Electronic modification | Probe the effect of an electron-donating group. |

| 4-Benzoylisoquinoline | Removal of substituent | Establish a baseline for the effect of the methyl group. |

| 1-Substituted-4-(2-methylbenzoyl)isoquinoline | Core modification | Explore additional binding interactions. |

This table represents potential avenues for future research and is not based on existing SAR studies for the title compound.

While general SAR principles for isoquinoline derivatives are documented, with various analogs showing promise as antitumor and antibacterial agents, specific data for 4-acylisoquinolines, and particularly for this compound, is lacking. nih.govnih.gov The development of a detailed SAR for this compound class would require the synthesis and biological evaluation of a library of related analogs.

Future Directions and Emerging Research Avenues in 4 2 Methylbenzoyl Isoquinoline Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of isoquinolines, such as the Bischler–Napieralski and Pictet-Spengler reactions, often requires harsh conditions and multi-step procedures. pharmaguideline.comwikipedia.org The future of synthesizing 4-(2-Methylbenzoyl)isoquinoline and its analogs lies in the development of greener, more efficient, and economically viable methods.

A significant trend is the adoption of green chemistry principles. This includes the use of microwave irradiation to accelerate reactions, often reducing reaction times from hours to minutes and improving yields. nih.gov Researchers are exploring the use of environmentally benign and recoverable catalysts, such as bismuth chloride (BiCl3), to drive the synthesis of quinolone and isoquinolone cores. nih.gov These methods aim to minimize waste and avoid the use of toxic reagents.

Future efforts will likely focus on one-pot syntheses and cascade reactions that can construct the core isoquinoline (B145761) structure with the desired benzoyl substituent in a single, streamlined process. The development of solvent-free reaction conditions or the use of greener solvents like ethanol (B145695) is also a key area of research. nih.gov

Table 1: Comparison of Synthetic Methodologies for Isoquinoline Synthesis

| Methodology | Description | Advantages | Key Research Area |

|---|---|---|---|

| Classic Syntheses | Includes Bischler–Napieralski and Pictet-Spengler reactions, involving acylated amines and cyclodehydration. pharmaguideline.comwikipedia.org | Well-established and understood. | Improving efficiency and reducing harsh conditions. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly heat reaction mixtures, accelerating bond formation. nih.gov | Drastically reduced reaction times, often higher yields. | Optimization for complex, multi-component reactions. |

| Green Catalysis | Employs non-toxic, reusable catalysts like BiCl3 to facilitate cyclization reactions. nih.gov | Environmentally friendly, reduced waste, catalyst recovery. | Discovery of new, highly efficient green catalysts. |

| One-Pot/Cascade Reactions | Multiple reaction steps are carried out in a single reaction vessel without isolating intermediates. nih.gov | Increased efficiency, reduced solvent use and waste. | Designing complex cascades for direct synthesis of functionalized isoquinolines. |

Exploration of Novel Reaction Pathways and Methodologies

Beyond making existing processes more sustainable, chemists are actively exploring entirely new ways to construct and modify the isoquinoline ring system. A major frontier in this area is the use of transition-metal-catalyzed C-H activation and annulation reactions. nih.gov

Ruthenium(II) and Rhodium(III) catalysts have proven particularly effective in mediating the oxidative annulation of various starting materials, such as benzamides or isocyanates, with alkynes to form highly substituted isoquinolones and isoquinolines. mdpi.comrsc.orgresearchgate.net These methods are powerful because they can form complex products from relatively simple precursors with high regioselectivity. For instance, a novel Ru(II)-catalyzed reaction has been developed for the synthesis of highly substituted isoquinolines from benzyl (B1604629) isocyanates and diaryl alkynes. rsc.org

Another emerging area is the exploration of novel biosynthetic pathways. researchgate.netnih.gov While most natural isoquinoline alkaloids are derived from the amino acid tyrosine, recent studies have identified a new biosynthetic route in Streptomyces albus that uses tryptophan as the main precursor for an isoquinolinequinone alkaloid. nih.gov Understanding and harnessing such enzymatic pathways could open the door to producing complex isoquinolines through fermentation or cell-free systems, representing the ultimate in green synthesis. Furthermore, domino and cycloaddition reactions are being developed to create fused polycyclic systems containing the isoquinoline core in a single step. nih.gov

Advanced Functionalization and Derivatization for Complex Architectures

The functionalization of the pre-formed this compound scaffold is crucial for tuning its properties and exploring its potential in various applications. Future research will heavily focus on advanced, regioselective C–H functionalization techniques to introduce new substituents at specific positions on the isoquinoline or benzoyl rings without the need for pre-functionalized starting materials. acs.orgthieme-connect.de

There is significant interest in creating more complex, three-dimensional structures by building additional heterocyclic rings onto the isoquinoline framework. nih.gov Research has shown methods for synthesizing fused systems like imidazo[2,1-a]isoquinolines, indolo[2,1-a]isoquinolines, and pyrrolo[2,1-a]isoquinolines. nih.gov These complex heterocyclic architectures are often associated with potent biological activities.

Furthermore, the development of isoquinoline derivatives bearing specific functional groups is a key research avenue. For example, methods have been established to create α-CF3-substituted α-amino acid derivatives with an isoquinolone core, which can then be transformed into other valuable isoquinoline compounds through cross-coupling reactions. mdpi.comfao.org This derivatization is critical for building libraries of compounds for screening in drug discovery and materials science.

Table 2: Examples of Advanced Isoquinoline Derivatives

| Derivative Class | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Fused Polycyclics | Oxidative [3+2] cycloaddition, cascade cyclization. | Anticancer, antidepressant agents. | nih.gov |

| α-CF3-α-Amino Acid Adducts | Rh(III)-catalyzed [4+2] annulation. | Pharmacophore development. | mdpi.comfao.org |

| Spiro-isoquinolines | Three-component synthesis involving [3+2] cycloaddition. | Novel molecular scaffolds for medicinal chemistry. | nih.gov |

| 1-Aryl Isoquinolines | Enantioselective de novo construction via rhodium catalysis. | Chiral ligands and catalysts. | researchgate.net |

Applications in Materials Science and Chiral Ligand Development

While isoquinolines are well-known in medicinal chemistry, their potential in other fields is an exciting and underexplored area of research. The unique photophysical properties of aromatic heterocyclic systems suggest that derivatives of this compound could find use in materials science. Isoquinoline frameworks have been identified as potential fluorosensors and components of materials with nonlinear optical (NLO) properties. nih.govmdpi.com Computational studies on some tetrahydroisoquinoline derivatives have predicted excellent NLO properties, suggesting their potential for applications in optoelectronics. mdpi.comresearchgate.net Future work will involve synthesizing specific derivatives and measuring these properties to develop new organic electronic materials.

In the realm of catalysis, isoquinolines are recognized as privileged structures for the development of chiral ligands used in asymmetric synthesis. nih.gov The creation of axially chiral isoquinolines is a particularly promising research direction. researchgate.net These molecules, which possess chirality due to restricted rotation around a single bond, can be used as highly effective ligands for transition metals in reactions that produce enantiomerically pure products. The synthesis of atroposelective (axially chiral) 1-aryl isoquinolines via rhodium-catalyzed reactions is a significant step toward creating a new class of powerful catalysts for fine chemical and pharmaceutical production. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction

These AI platforms are trained on vast datasets of known chemical reactions, allowing them to predict plausible disconnections in a target molecule and suggest the necessary reactants. engineering.org.cnarxiv.org This can dramatically accelerate the process of designing a synthesis, suggesting novel pathways that a human chemist might not consider.

However, a significant challenge is the reliance on large quantities of high-quality data. gwern.netsynthiaonline.com A promising trend is the development of hybrid AI systems that combine machine learning algorithms with expert-coded chemical rules and human feedback. gwern.netsynthiaonline.com This synergy allows for more nuanced and chemically intuitive synthesis planning. Beyond just planning routes, ML models are also being developed to predict the outcomes of unknown reactions, estimate yields, and even suggest optimal reaction conditions, thus minimizing trial-and-error in the lab. gwern.net The application of computational methods like Density Functional Theory (DFT) can further aid in understanding reaction mechanisms and predicting the stability and electronic properties of novel isoquinoline derivatives, complementing the predictions made by AI. mdpi.comresearchgate.net

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Imidazo[2,1-a]isoquinoline |

| Indolo[2,1-a]isoquinoline |

| Pyrrolo[2,1-a]isoquinoline (B1256269) |

| Quinoline (B57606) |

| Isoquinolinone |

| Tetrahydroisoquinoline |

| Tyrosine |

| Tryptophan |

Q & A

Q. What are the common synthetic routes for 4-(2-Methylbenzoyl)isoquinoline derivatives, and how are they optimized for yield and purity?

- Methodological Answer : A fragment-based approach is widely used, where monosubstituted isoquinoline fragments are synthesized and merged. For example, silver triflate-catalyzed reactions of 2-alkynylbenzaldoxime or 2-alkynylbenzaldehyde with amines or isocyanoacetates are employed to generate intermediates (e.g., isoquinoline 1 and 2 in Scheme 1) . Optimization involves screening substitution positions (1-, 3-, 4-, etc.) on the isoquinoline ring and adjusting catalysts (e.g., silver triflate) to enhance regioselectivity. Yield improvements are achieved via stepwise merging of validated fragments, such as combining two substituted fragments on the same ring without requiring X-ray structural data .

Q. How should researchers handle toxicity and safety concerns during the synthesis of isoquinoline derivatives?

- Methodological Answer : Isoquinoline intermediates like 4-((p-(dimethylamino)phenyl)azo)isoquinoline exhibit tumorigenic potential and emit toxic NOx fumes upon decomposition. Safety protocols include using fume hoods, personal protective equipment (PPE), and real-time gas monitoring. For carcinogenic intermediates (e.g., TDLo = 3276 mg/kg in rats), minimize exposure via closed-system synthesis and waste neutralization procedures .

Q. What analytical techniques are essential for characterizing this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical. For example, -NMR chemical shifts (δ 7.23–10.79 ppm) and -NMR signals (e.g., δ 168.29 for carbonyl groups) confirm substituent positions in spiroheterocyclic derivatives . High-resolution MS (e.g., m/z 596.8832 [M+2]+) validates molecular formulas . Melting points (e.g., 190–242°C) and elemental analysis further assess purity .

Advanced Research Questions

Q. How can fragment-based "merging by design" strategies accelerate the discovery of bioactive isoquinoline derivatives without X-ray structural data?

- Methodological Answer : Biochemical screening of a 5,000-member library of monosubstituted isoquinoline fragments identifies hits binding to target proteins (e.g., IAP inhibitors). Validated fragments substituted at non-overlapping positions (e.g., 1- and 4-positions) are merged combinatorially. For instance, merging a 3-substituted fragment with a 6-substituted fragment rapidly generates high-potency molecules. This approach bypasses structural bottlenecks and leverages SAR data from monosubstituted analogs .

Q. What computational methods validate the structural and electronic properties of complex isoquinoline spiroheterocycles?

- Methodological Answer : Density Functional Theory (DFT) and ab initio calculations predict bond distances, angles, and conformer stability. For example, antiperiplanar conformers of 1'-methyl-2-(pyridin-3-yl-methyl)spiro[isoquinoline-3,4'-piperidine] derivatives are energetically favored, aligning with experimental X-ray data (error < 2%). Vertical excitation energies and redox potentials are calculated to optimize photoredox catalysts .

Q. How do isoquinoline derivatives modulate biological targets like ABCB1, and what assays confirm their mechanisms?

- Methodological Answer : Phenethylisoquinoline alkaloids reverse multidrug resistance by inhibiting ABCB1-mediated efflux. Mechanistic validation involves:

- Cytotoxicity assays : IC50 values in resistant vs. parental cancer cell lines.

- Apoptosis assays : Caspase-3 activation and Annexin V staining.

- ABCB1 inhibition : Calcein-AM retention assays quantify efflux blockade.

For example, (±)-7-Benzyloxy-1-(3-benzyloxy-4-methoxyphenethyl)-tetrahydroisoquinoline oxalate is synthesized via Bischler-Napieralski reactions and tested in these assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.